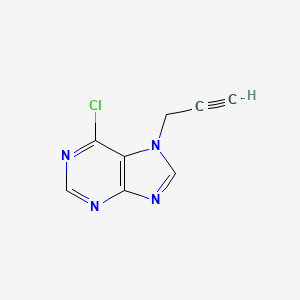![molecular formula C12H16FNO B6164072 [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol CAS No. 1700127-68-9](/img/no-structure.png)
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluoro group and a methanol group attached to a phenyl ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s preformed . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a phenyl ring, a fluoro group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Orientations Futures
The future directions for “[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol involves the reaction of 3-fluoroacetophenone with 2-methylpyrrolidine followed by reduction of the resulting ketone to the corresponding alcohol.", "Starting Materials": [ "3-fluoroacetophenone", "2-methylpyrrolidine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoroacetophenone is reacted with 2-methylpyrrolidine in methanol to form the corresponding ketone.", "Step 2: The ketone is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is then treated with hydrochloric acid to obtain the final product, [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol." ] } | |
Numéro CAS |
1700127-68-9 |
Formule moléculaire |
C12H16FNO |
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-9-4-3-7-14(9)12-10(8-15)5-2-6-11(12)13/h2,5-6,9,15H,3-4,7-8H2,1H3 |
Clé InChI |
IVGCLKVCMHAJAB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN1C2=C(C=CC=C2F)CO |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



